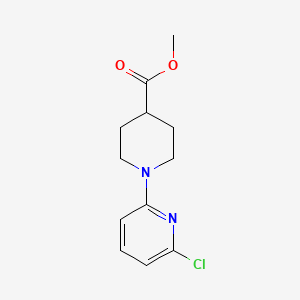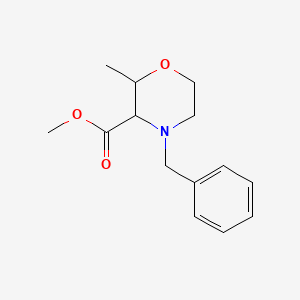
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate is an organic compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . This compound is part of the morpholine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of Methyl 4-benzyl-2-methylmorpholine-3-carboxylate typically involves a series of organic reactions. One common method includes the reaction of benzylamine with methyl 2-chloroacetate to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Applications De Recherche Scientifique
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-benzyl-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Methyl 4-benzyl-2-methylmorpholine-3-carboxylate can be compared with other morpholine derivatives such as:
Methyl 4-phenylmorpholine-3-carboxylate: Similar in structure but with a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
Methyl 4-benzylmorpholine-3-carboxylate: Lacks the methyl group at the 2-position, which can affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
methyl 4-benzyl-2-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-13(14(16)17-2)15(8-9-18-11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Clé InChI |
RURQICYALJPPBM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(CCO1)CC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)


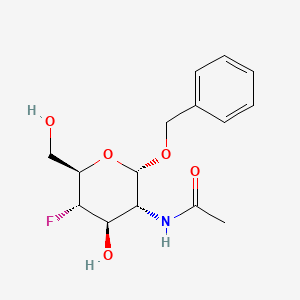
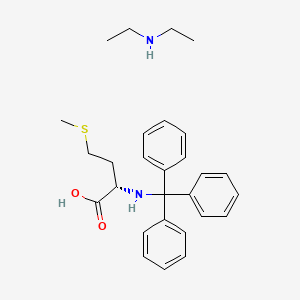
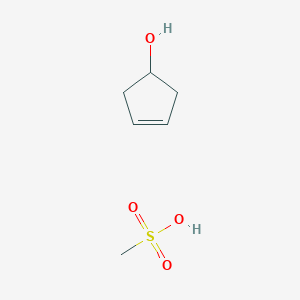
![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)

![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)
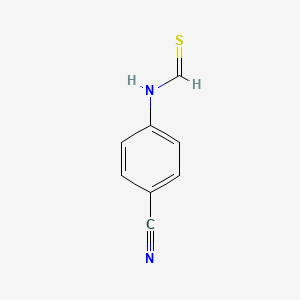
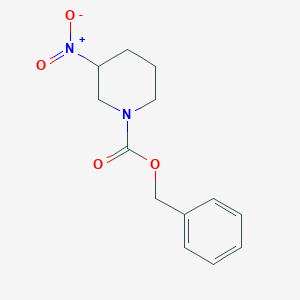
![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12338389.png)
